

# Therapeutic Potential of Targeting CD44: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SL44      |           |
| Cat. No.:            | B15604676 | Get Quote |

#### Introduction

The cell surface glycoprotein CD44 has emerged as a critical therapeutic target in oncology due to its multifaceted role in tumor progression, metastasis, and chemoresistance. While the query "SL44" does not correspond to a known therapeutic agent, it is likely a reference to the extensive research surrounding CD44. This technical guide provides an in-depth overview of the therapeutic potential of targeting CD44, with a focus on three promising strategies: the use of Sulfasalazine to modulate the CD44v9-xCT system, the application of the CD44-targeting peptide SPL-108, and the development of 4SCAR-CD44v6 T-cell therapy. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the mechanisms of action, preclinical and clinical data, and experimental methodologies for these innovative approaches.

## Sulfasalazine: Targeting the CD44v9-xCT Axis in Cancer Stem Cells

Sulfasalazine (SSZ), a drug traditionally used for inflammatory conditions, has been repurposed as an anticancer agent due to its ability to inhibit the xCT glutamate-cystine transporter. The splice variant CD44v9 stabilizes xCT at the cell surface, promoting the synthesis of glutathione (GSH) and protecting cancer stem cells (CSCs) from reactive oxygen species (ROS). By inhibiting xCT, SSZ depletes intracellular GSH, increases ROS levels, and sensitizes cancer cells to conventional therapies.[1][2][3][4]



#### **Mechanism of Action**

CD44v9-positive cancer stem cells exhibit a heightened capacity for GSH synthesis, which contributes to their resistance to chemotherapy and radiotherapy.[4][5] SSZ disrupts this protective mechanism by inhibiting the cystine uptake mediated by xCT.[1][3] This leads to a cascade of events including reduced GSH levels, increased intracellular ROS, and subsequent cancer cell death.[1][2] Furthermore, SSZ has been shown to enhance the cytotoxic effects of cisplatin by downregulating CD44v9 expression and upregulating phospho-p38MAPK.[2][6]



Click to download full resolution via product page

Sulfasalazine's mechanism of action on the CD44v9-xCT pathway.



**Ouantitative Data** 

| Study Type                | Cancer Type                                 | Combination<br>Therapy | Key Findings                                                                                                                                      | Reference |
|---------------------------|---------------------------------------------|------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Phase 1 Clinical<br>Trial | Advanced<br>Gastric Cancer                  | Monotherapy            | Optimal dose determined as 8g/day. Reduced CD44v expression and GSH levels in patients with high baseline CD44v.                                  | [4]       |
| In vivo (murine<br>model) | Metastatic<br>Bladder Cancer                | Cisplatin (CDDP)       | SSZ significantly prolonged animal survival. Combination with CDDP had stronger inhibitory effects on lung tumor nodules than either agent alone. | [2][6]    |
| Case Study                | Castration-<br>Resistant<br>Prostate Cancer | Chemotherapy           | Addition of SSZ<br>led to a decrease<br>in PSA from<br>12.93 to 5.58<br>ng/mL in 2<br>weeks.                                                      | [5]       |
| In vitro                  | Cholangiocarcino<br>ma cells                | Cisplatin (CIS)        | Combination of SSZ with 10 µM and 20 µM CIS significantly enhanced cytotoxicity in KKU-213 cells.                                                 | [1]       |



### **Experimental Protocols**

Immunohistochemistry for CD44v9 Expression: Four-micrometer-thick paraffin sections from cystectomy specimens were deparaffinized in xylene and dehydrated in a graded ethanol series. Antigen retrieval was performed with citric acid (pH = 6.0) at 120°C for 10 minutes. Endogenous peroxidase activity was blocked with 1% hydrogen peroxide for 20 minutes. The sections were then incubated with an anti-CD44v9 antibody.[2]

Intracellular ROS Level Assessment: Intracellular ROS levels were assessed using dichlorodihydrofluorescein (DCF) fluorescence staining. MBT-2V cells treated with SSZ, BSO (a GSH synthesis inhibitor), or a vehicle control were harvested and diluted in PBS to  $1 \times 10^5$  cells/well in 6-well plates for 24 hours.[2]

# SPL-108: A CD44-Targeting Peptide for Ovarian Cancer

SPL-108 is an 8-amino-acid peptide that targets CD44 and has shown potential in overcoming chemoresistance and reducing metastasis in ovarian cancer.[7] Preclinical and early clinical studies suggest that SPL-108, in combination with paclitaxel, is a safe and potentially effective treatment for platinum-resistant, CD44-positive ovarian cancer.[8][9]

#### **Mechanism of Action**

SPL-108 is believed to inhibit CD44-mediated induction of multidrug resistance.[8][9] One proposed mechanism is the inhibition of the P-glycoprotein (MDR1) drug efflux pump, which is often overexpressed in chemoresistant tumors.[10][11] By inhibiting MDR1, SPL-108 may increase the intracellular concentration and efficacy of chemotherapeutic agents like paclitaxel. [7] Additionally, SPL-108 has demonstrated anti-migratory effects in ovarian cancer cell lines, independent of CD44 expression.[10][11]





Click to download full resolution via product page

Proposed mechanism of SPL-108 in overcoming chemoresistance.

## **Quantitative Data**



| Study                          | Patient<br>Population                                                          | Treatment                                                                 | Key<br>Efficacy<br>Results                                                                                                       | Safety                                                                                                                                                      | Reference |
|--------------------------------|--------------------------------------------------------------------------------|---------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Phase I<br>Clinical Trial      | 14 patients with platinum- resistant, CD44+ advanced ovarian epithelial cancer | SPL-108 (150<br>mg daily or<br>twice daily) +<br>Paclitaxel (80<br>mg/m²) | Overall response rate: 36% (5 patients with partial response). Stable disease: 36% (5 patients). Clinical benefit: 72%.          | No grade 4-5 toxicities. One grade 3 peripheral sensory neuropathy (attributed to paclitaxel). One presumed colonic perforation (attributed to study drug). | [9][12]   |
| In vitro<br>Migration<br>Assay | OVCAR3,<br>OVCAR5,<br>OVCAR8<br>ovarian<br>cancer cell<br>lines                | 10 μM SPL-<br>108 for 24h                                                 | Significant decrease in migratory cells.  OVCAR3: 50 vs 111 (p<0.01).  OVCAR5: 134 vs 177 (p<0.05).  OVCAR8: 88 vs 149 (p<0.05). | N/A                                                                                                                                                         | [11]      |

## **Experimental Protocols**

Phase I Clinical Trial Design: This was an open-label, '3+3' dose-escalation study.



- Dose Level 1: SPL-108 150 mg subcutaneously every 24 hours with 80 mg/m² paclitaxel weekly intravenously on days 1, 8, and 15 of a 28-day cycle.
- Dose Level 2 & Expansion Cohort: SPL-108 150 mg subcutaneously every 12 hours with the same paclitaxel schedule. Endpoints included safety, determination of maximum tolerated dose, and efficacy.[7][8]

Calcein AM Fluorescence Assay for MDR1 Function: This assay measures the function of the MDR1 drug efflux pump. Calcein AM is a substrate for MDR1. In cells with high MDR1 activity, Calcein AM is pumped out, resulting in low fluorescence. Inhibition of MDR1 leads to the accumulation of fluorescent calcein within the cells. Ovarian cancer cell lines were treated with SPL-108, and the retention of calcein was measured to assess MDR1 inhibition.[10]

# 4SCAR-CD44v6 T-Cell Therapy: A Targeted Immunotherapy Approach

Chimeric Antigen Receptor (CAR) T-cell therapy is a revolutionary approach in cancer treatment. 4SCAR-CD44v6 T-cell therapy involves genetically engineering a patient's T-cells to express a CAR that recognizes the CD44 variant 6 (CD44v6), an isoform implicated in tumorigenesis and metastasis and expressed in a majority of squamous cell carcinomas and a proportion of adenocarcinomas.[13][14]

#### **Mechanism of Action**

The core of this therapy is the redirection of T-cells to specifically target and eliminate cancer cells expressing CD44v6. T-cells are collected from the patient, genetically modified with a lentiviral vector to express the anti-CD44v6 CAR, and then infused back into the patient. These engineered T-cells then recognize and kill CD44v6-positive tumor cells.[13][14][15]





Click to download full resolution via product page

Workflow for 4SCAR-CD44v6 T-Cell Therapy.

### **Clinical Trial Information**



A clinical trial (NCT04427449) is currently assessing the feasibility, safety, and efficacy of 4SCAR-CD44v6 T-cell therapy in patients with various CD44v6-positive cancers, including stomach, breast, prostate cancer, multiple myeloma, and lymphoma.[13][14]

Key Eligibility Criteria for NCT04427449:

- Confirmed expression of CD44v6 in tumor specimens.
- Karnofsky performance status (KPS) score higher than 70.
- Life expectancy > 3 months.
- Adequate bone marrow, liver, and renal function.[14]

Preclinical studies have demonstrated the efficacy of CD44v6.CAR T-cells in controlling tumor growth in mouse models of acute myeloid leukemia, multiple myeloma, lung adenocarcinoma, and ovary adenocarcinoma.[16][17]

### **Experimental Protocols**

Generation of CAR-engineered T cells: Peripheral blood mononuclear cells (PBMCs) are activated with CD3/CD28 magnetic beads to selectively stimulate T-cells. The activated T-cells are then transduced with a retroviral or lentiviral vector carrying the gene for the CD44v6 CAR. The transduced cells are cultured and expanded before being purified based on the expression of a selection marker.[16]

In vitro Cytotoxicity Assay: The cytotoxic activity of the CD44v6.CAR T-cells is tested against tumor cell lines expressing varying levels of CD44v6. CD44v6-negative cell lines are used as a negative control. The ability of the CAR T-cells to specifically kill the target cells is measured, often through assays that detect cell death or the release of cytotoxic granules.[16][17]

### Conclusion

The targeting of CD44 and its variants represents a promising frontier in cancer therapy. The diverse strategies outlined in this guide, from repurposing an existing drug to developing sophisticated cell-based immunotherapies, highlight the multiple avenues being explored to exploit the central role of CD44 in cancer biology. While early clinical data is encouraging,



further research is necessary to fully realize the therapeutic potential of these approaches and to identify the patient populations most likely to benefit. The continued investigation into the complex signaling pathways governed by CD44 will undoubtedly pave the way for the next generation of targeted cancer treatments.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Sulfasalazine modifies metabolic profiles and enhances cisplatin chemosensitivity on cholangiocarcinoma cells in in vitro and in vivo models PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfasalazine could modulate the CD44v9-xCT system and enhance cisplatin-induced cytotoxic effects in metastatic bladder cancer PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ASCO American Society of Clinical Oncology [asco.org]
- 5. urotoday.com [urotoday.com]
- 6. Sulfasalazine could modulate the CD44v9-xCT system and enhance cisplatin-induced cytotoxic effects in metastatic bladder cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Phase I trial of daily subcutaneous SPL-108 injections in combination with paclitaxel in patients with platinum resistant CD44+ advanced ovarian epithelial cancer PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I trial of daily subcutaneous SPL-108 injections in combination with paclitaxel in patients with platinum resistant CD44+ advanced ovarian epithelial cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. SPL-108 mitigates metastasis and chemoresistance in tubo-ovarian carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 4SCAR-CD44v6 T Cell Therapy Targeting Cancer [ctv.veeva.com]



- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Facebook [cancer.gov]
- 16. Characterization and Functional Analysis of CD44v6.CAR T Cells Endowed with a New Low-Affinity Nerve Growth Factor Receptor-Based Spacer PMC [pmc.ncbi.nlm.nih.gov]
- 17. CAR T Cells Redirected to CD44v6 Control Tumor Growth in Lung and Ovary Adenocarcinoma Bearing Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Therapeutic Potential of Targeting CD44: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15604676#understanding-the-therapeutic-potential-of-sl44]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com